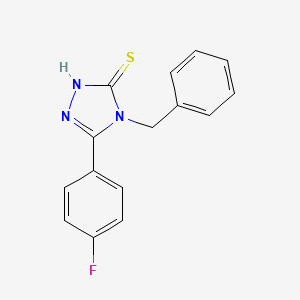![molecular formula C11H7N3O2S B2919391 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1239755-23-7](/img/structure/B2919391.png)
5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one” is a heterocyclic compound. It contains a 1,2,4-oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . This type of ring system is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, such as the compound , can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives has been studied using single crystal X-ray diffraction methods . The structure reveals intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring is known to rearrange into other heterocycles due to its low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Scientific Research Applications
Anticancer Potential
One significant area of research for derivatives similar to 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is their potential as anticancer agents. A study highlighted the discovery of a related compound as a novel apoptosis inducer with activity against several breast and colorectal cancer cell lines. Through SAR studies, it was identified that a pyridyl group could replace the 3-phenyl group, and a substituted five-member ring in the 5-position is crucial for activity. This compound demonstrated in vivo activity in an MX-1 tumor model, targeting TIP47, an IGF II receptor-binding protein, indicating a pathway for developing potential anticancer agents (Zhang et al., 2005).
Antimicrobial Activity
Another application of compounds structurally related to this compound is in antimicrobial therapy. A study on various derivatives revealed moderate to good antitubercular activity against Mycobacterium tuberculosis. The research also undertook pharmacophore hypothesis and Surflex-Docking studies to understand the structure-activity relationship, providing a foundation for designing novel InhA inhibitors as antitubercular agents (Joshi et al., 2015).
Nonlinear Optical Properties
Research has also explored the nonlinear optical properties of compounds incorporating the 1,3,4-oxadiazole ring, indicating potential applications in materials science. For instance, a study on a thiophene-based conjugated polymer, which includes structural elements related to this compound, showed significant third-order nonlinear optical properties, suggesting applications in optical power limiting and photonic devices (Poornesh et al., 2010).
Future Directions
The future directions for “5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Mechanism of Action
Target of Action
The primary targets of the compound “5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one” are currently unknown. The compound is structurally similar to other 1,2,4-oxadiazole derivatives, which have been found to interact with a variety of targets, including acetylcholine receptors .
Mode of Action
For instance, some 1,2,4-oxadiazole derivatives have been found to interfere with the ribosome of nematodes, leading to their death .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Other 1,2,4-oxadiazole derivatives have been found to affect various biochemical pathways, such as those involving acetylcholine receptors .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Other 1,2,4-oxadiazole derivatives have been found to have remarkable nematocidal activities against various nematodes .
properties
IUPAC Name |
5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-9-4-3-7(6-12-9)11-13-10(14-16-11)8-2-1-5-17-8/h1-6H,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDZUHXDQJZCFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

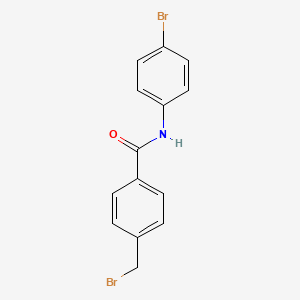


![trans-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol](/img/structure/B2919314.png)
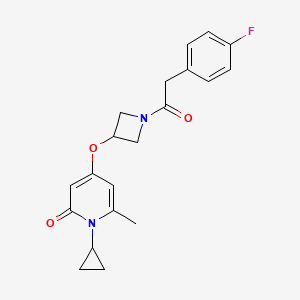
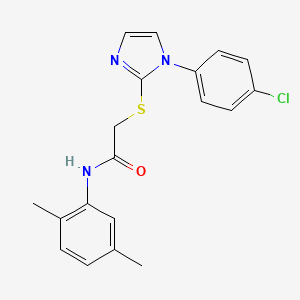
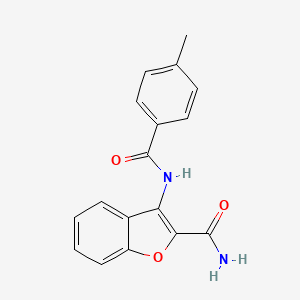
![1-(4-Benzylpiperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone](/img/structure/B2919318.png)
![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2919319.png)
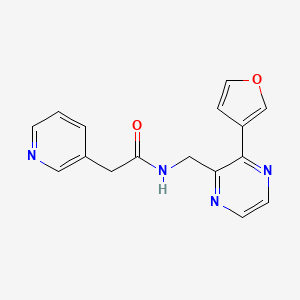
![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2919326.png)

